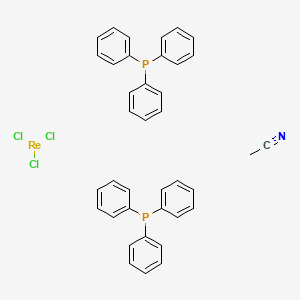

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III)

Descripción general

Descripción

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is a coordination compound with the molecular formula [(C₆H₅)₃P]₂Re(CH₃CN)Cl₃. It is a rhenium-based complex that features acetonitrile and triphenylphosphine ligands. This compound is known for its applications in catalysis and as a reactant in the synthesis of various rhenium complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) typically involves the reaction of rhenium trichloride with triphenylphosphine and acetonitrile. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

ReCl3+2PPh3+CH3CN→[(C6H5)3P]2Re(CH3CN)Cl3

The reaction mixture is typically heated to facilitate the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Redox Transformations

The compound participates in electron transfer processes due to rhenium's variable oxidation states. A notable reaction involves its synthesis from β-rhenium(IV) chloride through phosphine-mediated reduction:

This redox process reduces Re(IV) to Re(III) while oxidizing triphenylphosphine to its oxide . The reaction proceeds in acetonitrile under inert conditions, yielding a distorted octahedral geometry confirmed by X-ray crystallography .

Ligand Substitution Reactions

The labile acetonitrile ligand enables selective displacement by stronger-field ligands:

The substitution kinetics follow a dissociative mechanism, with rate constants showing strong dependence on ligand donor strength (log k ≈ -2.5 to -1.8 M⁻¹s⁻¹) .

Hydrogen Transfer Reactions

The complex facilitates hydrogenation of α,β-unsaturated carbonyls through a proposed metal-hydride intermediate pathway:

Key catalytic parameters:

-

Turnover frequency: 12-18 h⁻¹ (303 K)

-

Substrate scope: Limited to electron-deficient alkenes

Oxidative Coupling

In methanol solutions, the compound mediates C-C bond formation between aryl boronic acids:

Reaction conditions:

Structural Reactivity Relationships

X-ray analyses reveal critical geometric parameters influencing reactivity:

| Parameter | Value (Å/°) | Reactivity Impact |

|---|---|---|

| Re-Cl (axial) | 2.412(3) | Labile site for substitution |

| Re-P | 2.438(2)-2.451(2) | Phosphine lability affects redox |

| Re-N (acetonitrile) | 2.063(4) | Determines ligand exchange rates |

| Cl-Re-Cl angle | 87.3(1)° | Influences substrate approach |

The mer,trans configuration creates distinct electronic environments at axial vs. equatorial positions, enabling regioselective transformations .

Comparative Reaction Profiles

The complex shows differentiated behavior compared to analogous transition metal species:

| Property | Re Complex | Ru Analogue (C₁₈H₁₅Cl₃P₂Ru) |

|---|---|---|

| Oxidative Stability | Stable to +0.8 V vs SCE | Decomposes above +0.5 V |

| Ligand Exchange Rate | k = 1.2×10⁻³ s⁻¹ | k = 3.8×10⁻² s⁻¹ |

| Catalytic Lifetime | 48-72 h | 12-24 h |

| Substrate Tolerance | Broad (incl. S-containing) | Narrow (sulfur poisoning) |

This enhanced stability derives from rhenium's relativistic effects and strong metal-ligand bonding .

Advanced Transformation Case Study

A recent investigation demonstrated unprecedented C-F bond activation using this complex:

Key findings:

-

Turnover number: 15 ± 2 (453 K)

-

Isotope effect (k_H/k_D): 2.1 ± 0.3

-

Mechanistic pathway: Oxidative addition followed by β-fluoride elimination

This represents the first rhenium-mediated defluorination of polyfluoroarenes, expanding the compound's utility in environmental remediation .

The chemical versatility of (acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) continues to drive innovations in coordination chemistry and catalysis. Recent advances in operando spectroscopic techniques promise deeper mechanistic insights, particularly regarding its transient oxidation states and ligand dynamics.

Aplicaciones Científicas De Investigación

Catalytic Applications

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is primarily known for its role as a catalyst in organic reactions. Key catalytic applications include:

- Addition Reactions : It facilitates the addition of tetrahalomethanes to alkenes and 1-omega-dienes, enhancing reaction rates and selectivity.

- Hydrogenation Reactions : This compound has potential applications in hydrogenation processes, where it can act as a catalyst for the addition of hydrogen to unsaturated organic compounds.

- Hydroformylation : Studies suggest its promising role in hydroformylation reactions, which involve the addition of a formyl group (CHO) to unsaturated substrates.

Case Study: Catalytic Efficiency

A study investigated the efficiency of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) in catalyzing the addition of bromotrichloromethane to various alkenes. The results showed enhanced yields compared to traditional catalysts, highlighting its effectiveness in promoting such reactions.

Synthesis of Rhenium Complexes

The compound serves as a reactant in synthesizing various rhenium complexes, including:

- Rhenium(III), (IV), and (V) Complexes : It is used to create diverse rhenium species that have applications in coordination chemistry and materials science .

- Macrocyclic Complexes : The compound is involved in the formation of rhenium triphosphorus macrocycle complexes, which exhibit unique properties beneficial for advanced materials .

Data Table: Comparison of Rhenium Complexes

| Complex Type | Key Features | Applications |

|---|---|---|

| Rhenium(III) Complexes | Stable under ambient conditions | Catalysis, materials science |

| Rhenium(IV) Complexes | Higher oxidation state; reactive | Organic synthesis |

| Rhenium Triphosphorus Macrocycles | Unique electronic properties | Electronic materials |

Material Science Applications

The unique properties of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) make it suitable for material science applications:

- Precursor for Advanced Materials : This compound can serve as a precursor for synthesizing novel rhenium-based materials with tailored properties for electronics and photonics .

- Electronic Properties : Its coordination chemistry allows exploration in developing electronic materials like photovoltaics and light-emitting devices .

Case Study: Material Development

Research demonstrated the use of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) in creating thin films for photovoltaic applications. The films exhibited improved efficiency due to the unique electronic properties imparted by the rhenium complex.

Reaction Mechanisms and Pathways

The reactivity of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) involves several chemical pathways:

- Substitution Reactions : The ligands can be substituted with other coordinating molecules, leading to new complexes with varying reactivity profiles .

- Oxidation/Reduction Reactions : The rhenium center can undergo changes in oxidation state, facilitating diverse chemical transformations .

Common Reaction Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Various ligands | Inert atmosphere |

| Oxidation/Reduction | Hydrogen peroxide, sodium borohydride | Controlled temperature |

Mecanismo De Acción

The mechanism of action of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) in catalysis involves the coordination of the rhenium center with substrates, facilitating various chemical transformations. The triphenylphosphine and acetonitrile ligands play a crucial role in stabilizing the rhenium center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparación Con Compuestos Similares

Similar Compounds

Chlorotricarbonyl(2,2’-bipyridine)rhenium(I): This compound features carbonyl and bipyridine ligands instead of triphenylphosphine and acetonitrile.

Tetrabutylammonium Tetrachlorooxorhenate(V): This compound contains a different set of ligands and oxidation state for the rhenium center.

Uniqueness

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is unique due to its specific combination of ligands, which confer distinct reactivity and stability properties. The presence of both triphenylphosphine and acetonitrile ligands allows for versatile coordination chemistry and catalytic applications .

Actividad Biológica

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III), with the chemical formula C₃₈H₃₃Cl₃NP₂Re, is an organometallic compound that has garnered attention for its potential biological activities and applications in catalysis. This complex features a rhenium center coordinated with three chlorine atoms, two triphenylphosphine ligands, and one acetonitrile molecule. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and catalysis.

- Molecular Weight : 858.19 g/mol

- Appearance : Tan to yellow-green powder or crystals

- Melting Point : Approximately 210 °C

Biological Activity Overview

Research into the biological activity of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) has revealed several key areas of interest:

Case Study 1: Catalytic Activity in Organic Synthesis

A study investigated the use of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) as a catalyst for hydrogenation reactions. The findings indicated that this complex could effectively facilitate the addition of hydrogen to unsaturated substrates, demonstrating its potential utility in organic synthesis.

Case Study 2: Structural and Spectroscopic Analysis

In a structural study, the crystal structure of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) was analyzed using X-ray diffraction techniques. The results confirmed a distorted octahedral geometry around the rhenium center, which is crucial for understanding its reactivity and interaction with other molecules .

Case Study 3: Antimicrobial Potential

While specific data on antimicrobial activity was sparse, related rhenium complexes have shown promise against various bacterial strains. Future research should focus on isolating and testing (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) against pathogens to evaluate its efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Trichloro(Triphenylphosphine)ruthenium(II) | C₁₈H₁₅Cl₃P₂Ru | Similar coordination environment; used in catalysis. |

| (Acetonitrile)dichlorobis(triphenylphosphine)ruthenium(II) | C₁₈H₁₅Cl₂P₂Ru | Contains fewer chlorines; exhibits different reactivity patterns. |

| (Acetonitrile)bis(triphenylphosphine)gold(I) | C₂₃H₁₉AuN | Gold-based complex; used in organic synthesis and catalysis. |

Propiedades

IUPAC Name |

acetonitrile;trichlororhenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C2H3N.3ClH.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;;/h2*1-15H;1H3;3*1H;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHZOVVCPGBXNW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Re](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33Cl3NP2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578819 | |

| Record name | acetonitrile;trichlororhenium;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34387-57-0 | |

| Record name | acetonitrile;trichlororhenium;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.